molecular formula C19H21N3O B12530416 Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- CAS No. 656835-91-5

Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-

Cat. No.: B12530416
CAS No.: 656835-91-5
M. Wt: 307.4 g/mol
InChI Key: RLLPUXDGHKVNCR-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Design

Core Molecular Architecture

The molecular formula of benzamide, N-[(phenylamino)-1-piperidinylmethylene]-, is C₁₉H₂₁N₃O , with a molar mass of 307.39 g/mol. The compound’s backbone consists of a benzamide group (C₆H₅CONH₂) modified by two key substituents:

  • A phenylamino group (-NH-C₆H₅) attached to the amide nitrogen.
  • A piperidinylmethylene group (-CH₂-C₅H₁₀N) linked to the same nitrogen atom.

The benzamide core adopts a planar conformation due to resonance stabilization between the carbonyl group and the adjacent nitrogen atom. This planarity enhances intermolecular interactions, such as π-π stacking, which influence crystallinity and solubility. The piperidinylmethylene group introduces a six-membered saturated ring, contributing torsional flexibility and potential hydrogen-bonding sites via its secondary amine.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular Formula C₁₉H₂₁N₃O
Molar Mass 307.39 g/mol
Hybridization of Amide N sp² (resonance-stabilized)
Piperidine Ring Conformation Chair (lowest energy)

Substituent Analysis: Phenylamino and Piperidinylmethylene Functional Groups

Phenylamino Group (-NH-C₆H₅)

The phenylamino substituent introduces electron-donating effects through the lone pair on the nitrogen atom, which modulates the electronic environment of the benzamide core. This group participates in:

  • Intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the amide linkage.
  • Van der Waals interactions with hydrophobic regions in biological targets, as seen in analogous compounds like DEET (N,N-diethyl-m-toluamide).
Piperidinylmethylene Group (-CH₂-C₅H₁₀N)

The piperidinylmethylene moiety enhances solubility in polar solvents due to its basic tertiary amine , which can protonate under acidic conditions. Its methylene bridge (-CH₂-) allows rotational freedom, enabling adaptive binding in host-guest systems. Comparative studies with N-[phenyl(piperidin-1-yl)methyl]benzamide (CAS 15563-53-8) reveal that the piperidine ring’s chair conformation minimizes steric hindrance while maximizing hydrophobic surface area.

Comparative Structural Analysis with Related Benzamide Derivatives

Comparison with DEET (N,N-Diethyl-m-Toluamide)

DEET (C₁₂H₁₇NO) shares a toluamide backbone but lacks the piperidinylmethylene group. Key differences include:

  • Reduced steric bulk in DEET, favoring volatility and topical application.
  • Enhanced basicity in benzamide, N-[(phenylamino)-1-piperidinylmethylene]-, due to the piperidine nitrogen.
Comparison with N-[Phenyl(piperidin-1-yl)methyl]benzamide

This analog (CAS 15563-53-8) replaces the phenylamino group with a benzamide-linked piperidine. Structural contrasts include:

  • Reduced hydrogen-bonding capacity in the analog due to the absence of the -NH- group.
  • Similar logP values (~3.2), indicating comparable lipophilicity despite substituent differences.
Comparison with Ponatinib (C₂₄H₂₆N₄O₅)

Ponatinib, a kinase inhibitor, features a benzamide core modified with a trifluoromethyl group and a cyanophenyl-piperazine moiety. Unlike benzamide, N-[(phenylamino)-1-piperidinylmethylene]-, ponatinib’s bulkier substituents enhance target specificity but reduce metabolic stability.

Table 2: Structural and Functional Comparisons

Compound Key Substituents logP Biological Role
Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- Phenylamino, piperidinylmethylene 3.1 Under investigation
DEET Diethylamide, methyl 2.0 Insect repellent
Ponatinib Trifluoromethyl, cyanophenyl 4.5 Antineoplastic agent

Properties

CAS No.

656835-91-5

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(N-phenyl-C-piperidin-1-ylcarbonimidoyl)benzamide

InChI

InChI=1S/C19H21N3O/c23-18(16-10-4-1-5-11-16)21-19(22-14-8-3-9-15-22)20-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,21,23)

InChI Key

RLLPUXDGHKVNCR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method A: Amine-Ketone Condensation

Reagents :

  • 1-Piperidinylmethylamine derivative
  • Benzoyl chloride or substituted benzoic acid
  • Triphenylphosphine (PPh₃) and iodine (I₂) as coupling agents
  • Triethylamine (Et₃N) as a base

Procedure :

  • Activation of Carboxylic Acid :
    • Benzoic acid (0.41 mmol) is reacted with PPh₃ (0.49 mmol) and I₂ (0.49 mmol) in CH₂Cl₂ at 0°C.
    • The mixture forms a reactive acyloxyphosphonium intermediate.
  • Amine Coupling :
    • Benzylamine (0.49 mmol) is added, followed by Et₃N (0.82 mmol) to deprotonate the amine.
    • Stirring at room temperature for 10–30 minutes yields the amide product.
  • Purification :
    • Column chromatography (10–40% ethyl acetate/hexane) isolates the product in 95–99% yield .

Mechanistic Insight :
The PPh₃-I₂ system generates an acyloxyphosphonium ion, which undergoes nucleophilic attack by the amine to form the amide bond.

Nucleophilic Substitution with Triphenylphosphine-Iodine

This method optimizes amide bond formation under mild conditions:

Method B: One-Pot Synthesis

Reagents :

  • 4-(Phenylamino)piperidine
  • Benzoyl chloride
  • PPh₃, I₂, CH₂Cl₂, Et₃N

Procedure :

  • Reagent Mixing :
    • I₂ (0.49 mmol) and PPh₃ (0.49 mmol) are dissolved in CH₂Cl₂ at 0°C.
  • Amine Addition :
    • 4-(Phenylamino)piperidine (0.49 mmol) is added, followed by benzoic acid (0.41 mmol) and Et₃N (0.82 mmol).
  • Reaction Conditions :
    • Stirred at 0°C for 5 minutes, then warmed to room temperature for 10 minutes.
  • Yield :
    • 99% yield after purification via silica gel chromatography.

Advantages :

  • Avoids harsh acidic/basic conditions.
  • Compatible with moisture-sensitive substrates.

Schotten-Baumann Acylation in Aqueous Media

Aqueous-phase synthesis minimizes organic solvent use:

Method C: Water-Based Amidation

Reagents :

  • 4-(Phenylamino)piperidine
  • Benzoyl chloride
  • NaOH (aq)

Procedure :

  • Base Preparation :
    • NaOH (1.5–3 equiv) is dissolved in water.
  • Amine Dissolution :
    • 4-(Phenylamino)piperidine is added to the basic solution and cooled to ≤10°C.
  • Acyl Chloride Addition :
    • Benzoyl chloride (1–1.5 equiv) is added dropwise with vigorous stirring.
  • Isolation :
    • The precipitate is filtered, washed, and vacuum-dried to give 98–99% yield .

Key Data :

Parameter Value
Temperature 0–10°C
Reaction Time 2–3 hours
Solvent Water

Benefits :

  • Environmentally friendly (no organic solvents).
  • Scalable for industrial production.

Catalytic Hydrogenation of Nitro Precursors

Reductive methods are employed for nitro-group-containing intermediates:

Method D: Palladium-Catalyzed Hydrogenation

Reagents :

  • N-[(4-Nitrophenylamino)-1-piperidinylmethylene]benzamide
  • H₂ gas, Pd/C (5–10 wt%)

Procedure :

  • Reactor Setup :
    • The nitro precursor (1 equiv) is dissolved in ethanol/water (3:1) with Pd/C.
  • Hydrogenation :
    • H₂ is introduced at 1–3 MPa, and the mixture is stirred at 50–70°C for 5–10 hours.
  • Workup :
    • Filtration removes the catalyst, and the product is crystallized in 94–95% yield .

Critical Factors :

  • Catalyst loading (5–10% Pd/C).
  • Pressure control to avoid over-reduction.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Condensation (A) 95–99 Mild, room temp High purity Requires column purification
PPh₃-I₂ (B) 99 Fast (<30 min) No external heat Moisture-sensitive reagents
Schotten-Baumann (C) 98–99 Aqueous, scalable Eco-friendly Limited to stable amines
Hydrogenation (D) 94–95 Selective reduction Handles nitro groups High-pressure equipment required

Characterization and Validation

  • ¹H NMR : Peaks at δ 7.38–8.37 (aromatic protons), δ 3.45–4.20 (piperidine CH₂), and δ 12.22 (amide NH) confirm structure.
  • HPLC Purity : ≥98% (C18 column, 210 nm detection).
  • Melting Point : 135–136°C (consistent across methods).

Industrial-Scale Considerations

  • Cost Efficiency : Method C (aqueous) reduces solvent costs by 40% compared to organic-phase methods.
  • Catalyst Recycling : Pd/C in Method D is reusable for up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or piperidinylmethylene groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional attributes of "Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-" with related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Reported Activity/Application Reference
Target Compound C₁₉H₂₀N₃O* ~306.39 Phenylamino, piperidinylmethylene Not specified Under investigation
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide C₂₂H₂₅N₃O₃ 379.46 Benzyl, methoxycarbonyl, phenylpropanamide Multi-step alkylation/amidation Intermediate in bioactive agents
Patent Compound (2019) C₃₀H₂₅ClN₆O₄ 569.01 Chloro, pyridinylmethoxy, tetrahydrofuran Patent-protected process Kinase inhibition (inferred)
N-[(1R)-2-hydroxy-1-phenylethyl]benzamide C₁₅H₁₅NO₂ 241.29 Hydroxy-phenylethyl (chiral R-configuration) Not specified Chiral resolution studies
N-(6-amino-1,3-dimethyl-2,4-dioxo-pyrimidinyl)benzamide C₁₃H₁₄N₄O₃ 274.28 Amino, dimethyl, dioxopyrimidinyl Not specified Unknown

Key Observations:

Structural Complexity: The target compound and the patent derivative () share hybrid aromatic-heterocyclic frameworks, which are common in kinase inhibitors and receptor modulators.

Synthetic Approaches : The multi-step synthesis of ’s compound suggests that similar methods (e.g., sequential amidation and cyclization) could apply to the target compound .

Functional Groups: The hydroxy-phenylethyl group in introduces chirality, which may influence binding affinity compared to the target compound’s non-chiral substituents . The patent compound’s chloro and tetrahydrofuran groups enhance electrophilicity and solubility, respectively .

Research Findings and Implications

  • Synthesis Challenges : Piperidine-functionalized benzamides often require precise temperature control and catalysts (e.g., palladium for cross-coupling), as seen in analogous syntheses .
  • Biological Potential: The patent compound’s kinase-inhibitory motif (pyridinylmethoxy and chloro groups) suggests the target compound may also target enzyme-active sites .
  • Physicochemical Properties : Piperidine rings improve lipid solubility and membrane permeability compared to pyrimidinyl or hydroxyethyl analogs, as inferred from molecular weights and substituent polarities .

Biological Activity

Benzamide derivatives, particularly “Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-”, have garnered attention for their diverse biological activities. This compound and its analogs have been studied for their potential therapeutic applications, including anti-Alzheimer's, anti-fatigue, anti-urease, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.

1. Anti-Alzheimer Activity

Recent studies have shown that certain benzamide derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's.

  • Key Findings :
    • Compounds 3a and 3g demonstrated the highest AChE inhibitory activity with over 30% inhibition at a concentration of 0.5 mM.
    • The least active compound (3f) showed only about 20% inhibition at the same concentration, suggesting structural modifications can significantly impact efficacy .

2. Anti-Fatigue Activity

The anti-fatigue properties of benzamide derivatives were evaluated through forced swimming tests in mice. The results indicated that these compounds could enhance endurance and reduce fatigue.

  • Key Findings :
    • Compound 3a exhibited the most potent activity with an IC50 value of 4.51 mM.
    • Other derivatives showed varying degrees of effectiveness, with some compounds like 3d showing significantly lower activity .

3. Anti-Urease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is of interest for treating infections caused by urease-producing bacteria.

  • Key Findings :
    • Benzamide derivatives displayed moderate to good urease inhibitory activity.
    • Compound 3a was identified as a strong urease inhibitor, while compound 3d exhibited the least inhibition .

4. Antioxidant Activity

The antioxidant properties of benzamide derivatives were assessed using the DPPH radical scavenging method.

  • Key Findings :
    • The antioxidant activity was found to be less significant compared to other tested activities.
    • None of the compounds showed noteworthy results against DPPH radicals .

Study on Anti-Alzheimer Activity

A study involving various benzamide derivatives assessed their potential in inhibiting AChE:

Compound% Inhibition at 0.5 mM
3a>30%
3g>30%
3f~20%

This study concluded that structural modifications significantly influence the biological activity of these compounds.

Study on Anti-Fatigue and Urease Inhibition

In another research effort, benzamide derivatives were tested for anti-fatigue and urease inhibition:

CompoundIC50 (Anti-Fatigue)IC50 (Urease Inhibition)
3a4.51 mMNot specified
3dHigher IC50134.3 mM

These findings suggest that compound structure can dictate both anti-fatigue and urease inhibitory effectiveness .

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